Cas no 1368396-99-9 (Methyl 6-fluoroquinoline-8-carboxylate)

Methyl 6-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative with a carboxylate ester functional group at the 8-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility as a building block for synthesizing biologically active molecules. The fluorine substituent at the 6-position enhances electronic properties, potentially improving binding affinity or metabolic stability in drug candidates. The ester group offers synthetic flexibility for further derivatization, such as hydrolysis to carboxylic acids or amide formation. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound is typically handled under standard laboratory conditions, requiring appropriate safety precautions.
Methyl 6-fluoroquinoline-8-carboxylate structure
1368396-99-9 structure
Product Name:Methyl 6-fluoroquinoline-8-carboxylate
CAS No:1368396-99-9
MF:C11H8FNO2
MW:205.185126304626
CID:1089072
PubChem ID:71721375
Update Time:2025-08-05

Methyl 6-fluoroquinoline-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-fluoroquinoline-8-carboxylate
    • DTXSID50856973
    • SB71887
    • 1368396-99-9
    • Methyl6-fluoroquinoline-8-carboxylate
    • Inchi: 1S/C11H8FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
    • InChI Key: UWAOEOXKVNOHTB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)OC)C2C(=CC=CN=2)C=1

Computed Properties

  • Exact Mass: 205.05390666g/mol
  • Monoisotopic Mass: 205.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.2Ų

Methyl 6-fluoroquinoline-8-carboxylate Pricemore >>

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Additional information on Methyl 6-fluoroquinoline-8-carboxylate

Methyl 6-fluoroquinoline-8-carboxylate (CAS No. 1368396-99-9): A Comprehensive Overview

Methyl 6-fluoroquinoline-8-carboxylate, with the CAS registry number 1368396-99-9, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the quinoline family, a class of bicyclic aromatic compounds that have garnered substantial attention due to their diverse applications in pharmacology, material science, and catalysis. The structure of Methyl 6-fluoroquinoline-8-carboxylate comprises a quinoline ring system with a fluorine atom at the 6-position and a methyl ester group at the 8-position, making it a valuable derivative for various chemical and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of Methyl 6-fluoroquinoline-8-carboxylate. Researchers have employed innovative strategies such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to optimize its production. These methods not only enhance yield but also improve the purity of the compound, which is crucial for its application in high-throughput screening and drug discovery processes.

The fluorine atom at the 6-position of the quinoline ring imparts unique electronic and steric properties to Methyl 6-fluoroquinoline-8-carboxylate. Fluorine substitution is known to influence the lipophilicity and bioavailability of molecules, making this compound an attractive candidate for medicinal chemistry research. Recent studies have demonstrated that this compound exhibits potential antimicrobial activity, particularly against Gram-positive bacteria, due to its ability to disrupt bacterial cell membranes.

In addition to its antimicrobial properties, Methyl 6-fluoroquinoline-8-carboxylate has shown promise in anticancer research. Preclinical studies indicate that this compound can inhibit the proliferation of various cancer cell lines by targeting key enzymes involved in cell cycle regulation. The methyl ester group at the 8-position plays a critical role in modulating the compound's solubility and permeability, which are essential for its efficacy in vivo.

The synthesis of Methyl 6-fluoroquinoline-8-carboxylate involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach involves Friedlander synthesis, where an o-amino aryl ketone reacts with an aldehyde or ketone under acidic conditions to form the quinoline skeleton. Subsequent functionalization steps, such as fluorination and esterification, yield the final product. The use of environmentally friendly reagents and solvent systems has become a focus in recent syntheses to align with green chemistry principles.

From an analytical standpoint, Methyl 6-fluoroquinoline-8-carboxylate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide insights into the compound's molecular structure and purity, ensuring its reliability for downstream applications.

In conclusion, Methyl 6-fluoroquinoline-8-carboxylate (CAS No. 1368396-99-9) stands as a versatile compound with significant potential in various fields of science and technology. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, underscore its importance as a valuable tool for researchers across disciplines.

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